molecular formula C10H10F2OS B7939317 3-(3,4-Difluorophenyl)thiolan-3-ol

3-(3,4-Difluorophenyl)thiolan-3-ol

Cat. No.: B7939317
M. Wt: 216.25 g/mol
InChI Key: VFKXYQJACXEDLW-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)thiolan-3-ol is a heterocyclic organic compound featuring a thiolan (tetrahydrothiophene) backbone substituted at the 3-position with a 3,4-difluorophenyl group and a hydroxyl group. The 3,4-difluorophenyl moiety is notable for its electron-withdrawing properties, which enhance metabolic stability and influence receptor binding in pharmacological contexts.

Properties

IUPAC Name

3-(3,4-difluorophenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2OS/c11-8-2-1-7(5-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKXYQJACXEDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)thiolan-3-ol typically involves the reaction of 3,4-difluorobenzene with thiolane under specific conditions. One common method is the nucleophilic substitution reaction, where the fluorine atoms on the benzene ring are replaced by the thiolane group. This reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as potassium carbonate, to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenylthiolane derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)thiolan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the production of advanced materials with specific properties, such as increased gas permeability.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)thiolan-3-ol involves its interaction with molecular targets through its thiolane and difluorophenyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Key Differences :

  • Scaffold : While this compound uses a thiolan backbone, SNAP derivatives employ a pyrimidinecarboxylate scaffold. The thiolan ring’s saturation may confer greater conformational rigidity.
  • Substituent Position : The difluorophenyl group is at the 4-position in SNAP compounds versus the 3-position in this compound, altering spatial orientation and steric interactions.

Thiophene- and Naphthalene-Based Compounds

lists impurities such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol, which share functional groups (e.g., hydroxyl, methylamino) but lack fluorinated aromatic systems. These compounds are structurally distinct due to:

  • Aromatic Systems : Thiophene and naphthalene cores versus the saturated thiolan ring.
  • Electron Effects : The absence of fluorine substituents reduces metabolic stability and electronic modulation compared to this compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Biological Activity Synthesis Reference
This compound Thiolan 3,4-difluorophenyl, -OH Underexplored (potential CNS) Not specified
SNAP-7941 Pyrimidinecarboxylate 4-(3,4-difluorophenyl), -COOEt MCHR1 antagonist (anti-depressant) University of Vienna
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene Methylamino, -OH Impurity (no reported activity) USP standards

Research Findings and Implications

  • Fluorination Impact: The 3,4-difluorophenyl group in SNAP analogs enhances receptor binding and metabolic stability compared to non-fluorinated counterparts . This suggests that this compound may similarly benefit from fluorine’s electronic effects.
  • Scaffold Flexibility : Thiolan’s saturated structure could reduce off-target interactions compared to planar aromatic systems like thiophene or naphthalene, though this requires empirical validation.
  • Synthetic Challenges: While SNAP derivatives are synthesized via multi-step protocols involving piperidinyl and acetylamino intermediates , the route for this compound remains undocumented in available literature.

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